molecular formula C5H4Br2N2O B15319753 4,5-Dibromofuran-2-carboximidamide

4,5-Dibromofuran-2-carboximidamide

Cat. No.: B15319753
M. Wt: 267.91 g/mol
InChI Key: LSIHZWDFASOICH-UHFFFAOYSA-N
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Description

4,5-Dibromofuran-2-carboximidamide is a brominated furan derivative characterized by a carboximidamide functional group at the 2-position and bromine atoms at the 4- and 5-positions of the furan ring. Its reactivity and electronic properties are influenced by the electron-withdrawing bromine substituents and the nucleophilic carboximidamide group.

Properties

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.91 g/mol

IUPAC Name

4,5-dibromofuran-2-carboximidamide

InChI

InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H3,8,9)

InChI Key

LSIHZWDFASOICH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of furan-2-carboximidamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 4,5-Dibromofuran-2-carboximidamide may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromofuran-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dibromofuran-2-carboximidamide involves its interaction with biological molecules through its functional groups. The bromine atoms can participate in halogen bonding, while the carboximidamide group can form hydrogen bonds with target molecules. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyrazole-1-carboximidamide derivatives with diverse aryl substituents .

Structural and Electronic Differences

  • Core Heterocycle :

    • 4,5-Dibromofuran-2-carboximidamide : Features a furan ring (oxygen-containing heterocycle) with bromine atoms at the 4- and 5-positions.
    • Pyrazole Derivatives (e.g., compounds 1–11): Contain a pyrazole ring (nitrogen-containing heterocycle) with substituents like methoxy, chloro, bromo, or nitro groups on aryl rings .
  • Electronic Effects :

    • Bromine in the furan derivative increases electrophilicity at adjacent positions, whereas electron-donating groups (e.g., methoxy in compound 1) or electron-withdrawing groups (e.g., nitro in compound 9) on pyrazole derivatives modulate reactivity .

Data Table: Key Properties of Selected Carboximidamide Derivatives

Compound Name Core Structure Substituents Notable Properties/Activities
This compound Furan 4-Br, 5-Br Synthetic intermediate (hypothetical)
5-(4-Bromophenyl)-3-phenyl-pyrazole-1-carboximidamide (Compound 10) Pyrazole 4-Br on phenyl ring Antimicrobial activity
5-(3-Nitrophenyl)-3-phenyl-pyrazole-1-carboximidamide (Compound 9) Pyrazole 3-NO₂ on phenyl ring Enhanced electrophilicity

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